Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
BCDMH is a chemical compound that is structurally related to hydantoin . It is a white crystalline compound with a slight bromine and acetone odor . It is insoluble in water, but soluble in acetone . BCDMH is an excellent source of both chlorine and bromine as it reacts slowly with water releasing hypochlorous acid and hypobromous acid .
Molecular Structure Analysis
The molecular formula of BCDMH is C5H6BrClN2O2 . The molecular weight is 241.47 g/mol .Chemical Reactions Analysis
BCDMH reacts with water to release hypochlorous acid and hypobromous acid . The bromide ions are oxidized with the hypochlorous acid that was formed from the initial BCDMH . This produces more hypobromous acid; the hypochlorous acid itself acts directly as a disinfectant in the process .Physical And Chemical Properties Analysis
BCDMH is a white or off-white crystalline powder . It is slightly soluble in water, soluble in chloroform, ethanol, and other organic solvents . It is stable under normal temperatures but can decompose under light .Scientific Research Applications
Antibacterial Properties
Bromochloro-5,5-dimethylimidazolidine-2,4-dione has been synthesized in various forms for antimicrobial applications. For instance, 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers were developed and showed high biocidal effects against bacteria like Staphylococcus aureus and Escherichia coli. These nanofibers could be used in filters for cleaning and disinfecting drinking water, highlighting their significant antibacterial properties (Maddah, 2016).
Fungicidal and Bactericidal Effects
The combination of Bromochloro-5,5-dimethylimidazolidine-2,4-dione with other disinfectants like polyhexamethylene biguanide (PHMB) has been studied for its fungicidal and bactericidal activities. This combination, named PB, demonstrated strong effects against organisms such as Candida albicans and Staphylococcus aureus, making it a suitable option for wide industrial and household applications, including shipping containers (Niu et al., 2017).
Thermal Properties in Polymers
Bromochloro-5,5-dimethylimidazolidine-2,4-dione has been used in the synthesis of novel polymers. Research on poly(hydantoin-methyl-p-styrene) and its substrates, which include 5,5-dimethylimidazolidine-2,4-dione derivatives, showed that these compounds possess improved thermal stability compared to other polymers like poly(chloromethyl-p-styrene). This suggests potential applications in areas requiring materials with high thermal resistance (Kaczmarek et al., 2012).
Intracellular pH Measurement
Bromochloro-5,5-dimethylimidazolidine-2,4-dione has been utilized in biomedical research, particularly in measuring intracellular pH. A study using the transplacental distribution of this compound developed a computer-assisted imaging technique to estimate intracellular pH in specific areas of developing rodent embryos (Schreiner et al., 1995).
Safety And Hazards
BCDMH is flammable and harmful if inhaled . It can cause burns and may cause sensitization by skin contact . It is very toxic to aquatic organisms . During handling and operation of BCDMH, appropriate safety measures should be taken, including wearing suitable personal protective equipment such as gloves and glasses .
properties
IUPAC Name |
5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c6-1-5(2-7)3(10)8-4(11)9-5/h1-2H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDGFAFKIZPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Halohydantoins: Usually off-white solids; [Reference #1] White or yellowish-white solid with an odor of strong halogens or bromine; [Redox Chemicals MSDS] | |
Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9445 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
32718-18-6 | |
Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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